4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine, while the pyrrolidine ring can be constructed via cyclization reactions. The final compound is obtained by coupling these intermediates under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, potentially changing the compound’s biological activity.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromopyridine ring .
Scientific Research Applications
4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Bromopyridine derivatives: Compounds with the bromopyridine moiety can exhibit similar reactivity and applications.
Morpholine derivatives: These compounds share the morpholine ring and are used in various chemical and biological applications
Uniqueness
4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for research and development in multiple fields .
Properties
IUPAC Name |
4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O4S/c14-12-2-1-4-15-13(12)21-11-3-5-17(10-11)22(18,19)16-6-8-20-9-7-16/h1-2,4,11H,3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGFLBREFWIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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